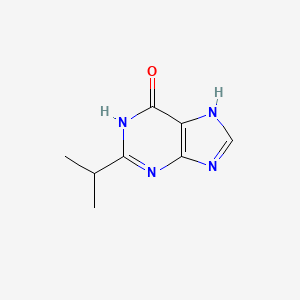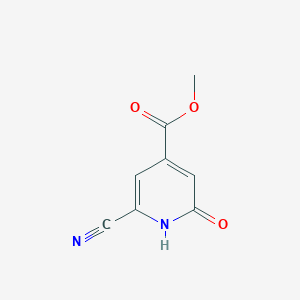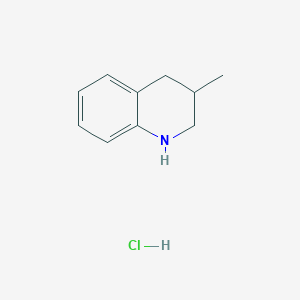
4-Ethoxy-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,8-naphthyridine can be achieved through various methods. One common approach involves the Friedländer reaction, which is a condensation reaction between an aldehyde and an amine in the presence of a catalyst. For instance, the reaction between 2-aminopyridine and ethyl acetoacetate in the presence of a basic catalyst can yield this compound .
Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of ionic liquids as green solvents and catalysts has been explored to enhance the efficiency and environmental friendliness of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
4-Ethoxy-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antibacterial, antiviral, and anticancer agents.
Materials Science: The compound is used in the design of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Probes: It is employed as a fluorescent probe for detecting specific DNA sequences and metal ions.
Catalysis: The compound acts as a ligand in metal-catalyzed reactions, enhancing catalytic activity and stability.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death . In fluorescence applications, the compound’s ability to form complexes with metal ions results in changes in fluorescence emission, enabling the detection of specific analytes .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: The parent compound with similar biological activities and applications.
2,7-Difunctionalized-1,8-naphthyridines: These compounds have additional functional groups that enhance their reactivity and applications.
Gemifloxacin: A fluoroquinolone antibiotic containing the 1,8-naphthyridine core, used for treating bacterial infections.
Uniqueness
4-Ethoxy-1,8-naphthyridine is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Propiedades
Número CAS |
113389-05-2 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
4-ethoxy-1,8-naphthyridine |
InChI |
InChI=1S/C10H10N2O/c1-2-13-9-5-7-12-10-8(9)4-3-6-11-10/h3-7H,2H2,1H3 |
Clave InChI |
WLMYCXDQPFGSQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2C=CC=NC2=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(hydroxymethyl)-7H-purin-6-yl]methanol](/img/structure/B11911651.png)
![2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11911657.png)






![2h-Pyrrolo[2,3-g]benzothiazole](/img/structure/B11911689.png)



![4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11911719.png)

